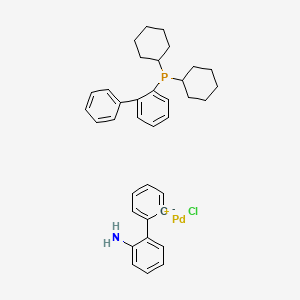
CyJohnPhos Pd G2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CyJohnPhos Pd G2 involves the coordination of palladium with the ligand CyJohnPhos. The ligand is typically synthesized by reacting 2-dicyclohexylphosphino-1,1′-biphenyl with 2-amino-1,1′-biphenyl. The resulting ligand is then coordinated with palladium chloride to form the final complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: CyJohnPhos Pd G2 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organoboron compounds, and various bases. The reactions are typically carried out in organic solvents such as toluene or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
CyJohnPhos Pd G2 has a wide range of applications in scientific research:
- Chemistry : It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
- Biology : It facilitates the modification of biomolecules, enabling the study of biological processes.
- Medicine : It plays a crucial role in the development of new drugs, particularly in the synthesis of anticancer, antiviral, and antifungal agents.
- Industry : It is employed in the production of fine chemicals, agrochemicals, and materials science .
Mecanismo De Acción
CyJohnPhos Pd G2 acts as a catalyst by coordinating with the reactants to form an active palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
CyJohnPhos Pd G2 is compared with other similar palladium-based catalysts such as:
- XPhos Pd G2
- CPhos Pd G2
- PCy3 Pd G2
- sSPhos Pd G2
Uniqueness: this compound is unique due to its high stability, reactivity, and selectivity in various cross-coupling reactions. It offers improved performance over its predecessors and other similar catalysts, making it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C36H41ClNPPd |
|---|---|
Peso molecular |
660.6 g/mol |
Nombre IUPAC |
chloropalladium(1+);dicyclohexyl-(2-phenylphenyl)phosphane;2-phenylaniline |
InChI |
InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Clave InChI |
BIIUZNZEVKWCKI-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12040725.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12040730.png)
![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)
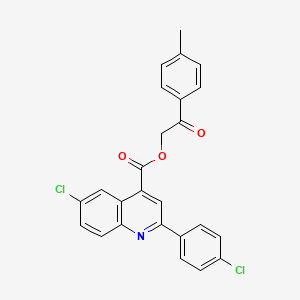
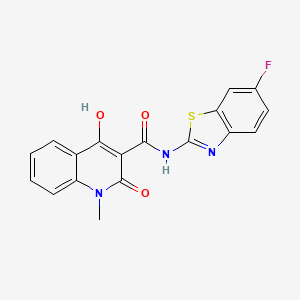

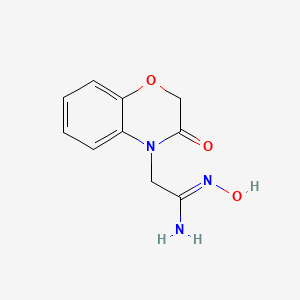
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040800.png)

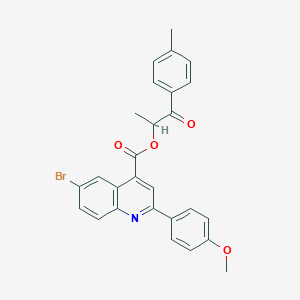
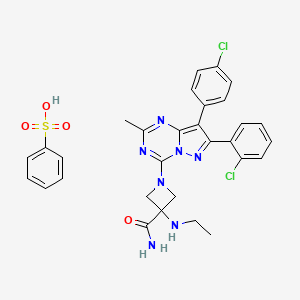
![N-(3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040820.png)
